3-Bromo-2,4-dichloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,4-dichloroaniline: is an organic compound with the molecular formula C6H4BrCl2N . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and chlorine atoms at the 3rd, 2nd, and 4th positions, respectively. This compound is a pale-yellow to yellow-brown solid and is used in various chemical applications .
Scientific Research Applications
3-Bromo-2,4-dichloroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Used in the production of agrochemicals and other industrial chemicals
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4-dichloroaniline typically involves the bromination of 2,4-dichloroaniline. The process can be summarized as follows:
Dissolution: 2,4-dichloroaniline is dissolved in hydrochloric acid or sulfuric acid to form its hydrochloride or sulfate.
Bromination: Bromine is added dropwise at room temperature while stirring, resulting in the formation of this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The reaction conditions are optimized to maintain mild conditions and high efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,4-dichloroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in ethanol can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are commonly used.
Major Products:
Substitution: Products include various substituted anilines.
Oxidation: Products include nitro derivatives.
Reduction: Products include amine derivatives
Mechanism of Action
The mechanism of action of 3-Bromo-2,4-dichloroaniline involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms enhance its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
2,4-Dichloroaniline: Lacks the bromine atom, making it less reactive in certain reactions.
3,4-Dichloroaniline: Has chlorine atoms at different positions, leading to different reactivity and applications.
3,5-Dichloroaniline: Similar structure but different substitution pattern, affecting its chemical properties.
Uniqueness: 3-Bromo-2,4-dichloroaniline is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and make it suitable for specific applications in chemical synthesis and industrial processes .
Properties
IUPAC Name |
3-bromo-2,4-dichloroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWKAIAXCATBPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.